2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol
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Overview
Description
2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol is a complex organic compound with a unique spirocyclic structure This compound features a triazaspiro undecane core, which is a bicyclic system containing nitrogen atoms, and is substituted with benzyl and chlorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[55]undec-4-en-2-yl]-4-chlorophenol typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic attacks .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in product quality. The use of advanced purification methods, including chromatography and crystallization, ensures the removal of impurities and attainment of high-purity final products .
Chemical Reactions Analysis
Types of Reactions
2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the triazaspiro core and aromatic substituents allows for strong binding interactions with biological macromolecules, leading to its observed bioactivity .
Comparison with Similar Compounds
Similar Compounds
2-Benzyl-4-chlorophenol: Shares the benzyl and chlorophenyl groups but lacks the triazaspiro core.
4-(4-Chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol: Contains the triazaspiro core but differs in the substitution pattern
Uniqueness
The uniqueness of 2-[9-Benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol lies in its combination of the triazaspiro core with benzyl and chlorophenyl groups. This structural arrangement imparts distinct chemical reactivity and potential bioactivity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C27H27Cl2N3O |
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Molecular Weight |
480.4 g/mol |
IUPAC Name |
2-[9-benzyl-4-(4-chlorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]-4-chlorophenol |
InChI |
InChI=1S/C27H27Cl2N3O/c28-21-8-6-20(7-9-21)24-17-25(23-16-22(29)10-11-26(23)33)31-27(30-24)12-14-32(15-13-27)18-19-4-2-1-3-5-19/h1-11,16,25,31,33H,12-15,17-18H2 |
InChI Key |
LITHVWGOKQDLLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12NC(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(C=CC(=C4)Cl)O)CC5=CC=CC=C5 |
Origin of Product |
United States |
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